Oxaliplatin, chemically known as platinum, is a platinum-based antineoplastic agent belonging to the class of alkylating agents. [] It is a third-generation platinum compound primarily used in the treatment of metastatic colorectal carcinoma in combination with fluoropyrimidines. [] Oxaliplatin exerts its antitumor activity primarily by forming platinum-DNA adducts, leading to cell cycle arrest and apoptosis. [, ]
Molecular Structure Analysis
Oxaliplatin's molecular structure consists of a central platinum atom coordinated to a (1R,2R)-cyclohexane-1,2-diamine ligand and an oxalate ligand. [] The specific spatial arrangement of these ligands around the platinum center is crucial for its antitumor activity.
Chemical Reactions Analysis
The primary chemical reaction of interest with oxaliplatin is its interaction with DNA. The platinum atom in oxaliplatin binds to DNA bases, primarily guanine, forming intrastrand and interstrand crosslinks. This binding disrupts DNA replication and transcription, ultimately leading to cell death. [, ]
Mechanism of Action
Activation: Inside the cell, oxaliplatin undergoes hydrolysis, losing its oxalate ligand and forming reactive platinum species. []
DNA binding: The activated platinum species bind to DNA, forming adducts that interfere with DNA replication and transcription. [, ]
Cellular response: The DNA damage caused by oxaliplatin activates a cascade of signaling pathways, leading to cell cycle arrest and apoptosis. [, ]
Applications
In vitro studies:
Investigating mechanisms of chemoresistance: Researchers use oxaliplatin-resistant cell lines to study the molecular mechanisms underlying resistance to platinum-based drugs. [, ]
Identifying novel therapeutic targets: Studies using oxaliplatin help identify genes and pathways that could serve as targets for new cancer therapies. [, , ]
Screening for synergistic drug combinations: Researchers test oxaliplatin in combination with other anticancer agents to identify synergistic effects that could enhance treatment efficacy. [, , , , ]
In vivo studies:
Preclinical evaluation of novel therapeutics: Oxaliplatin is used in animal models to evaluate the efficacy and safety of new drugs or drug combinations for treating colorectal cancer. [, ]
Investigating the pathogenesis of chemotherapy-induced peripheral neuropathy: Animal models exposed to oxaliplatin are used to study the mechanisms underlying nerve damage caused by chemotherapy. [, , ]
Future Directions
Developing strategies to overcome chemoresistance: This includes identifying biomarkers for predicting response to oxaliplatin and developing novel therapeutic approaches to target resistant tumors. [, ]
Finding effective treatments for oxaliplatin-induced peripheral neuropathy: This involves a better understanding of the mechanisms underlying nerve damage and developing targeted therapies to prevent or treat this debilitating side effect. [, , ]
Exploring the potential of oxaliplatin in combination therapies: This includes investigating its use with immunotherapy, targeted therapies, and other emerging cancer treatments. []
Optimizing oxaliplatin delivery systems: This involves developing nanoformulations or other delivery strategies to improve drug efficacy and reduce toxicity. []
Related Compounds
Cisplatin
Compound Description: Cisplatin (cis-[Pt(NH3)2Cl2]) is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, and lung cancers. It works by binding to and crosslinking DNA, leading to cell cycle arrest and apoptosis. []
Carboplatin
Compound Description: Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is another platinum-based chemotherapy drug used to treat a variety of cancers, including ovarian, lung, and head and neck cancers. Similar to cisplatin, it acts by forming platinum-DNA adducts, disrupting DNA replication and inducing apoptosis. []
Nedaplatin
Compound Description: Nedaplatin (cis-diammine(glycolato)platinum(II)) is a second-generation platinum-based chemotherapy drug primarily used in the treatment of various cancers, including lung, esophageal, and head and neck cancers. It exerts its anticancer effect by binding to DNA, forming DNA adducts that inhibit DNA replication and trigger cell death. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog antimetabolite drug widely used in cancer treatment. It acts by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, ultimately leading to cell death. [, , ]
Relevance: 5-FU is a key component of combination chemotherapy regimens, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin), commonly used in colorectal cancer treatment. [, , ] The combination of 5-FU and oxaliplatin has shown synergistic antitumor activity. [, ] This synergistic effect is attributed to their complementary mechanisms of action, where 5-FU primarily targets DNA synthesis and oxaliplatin induces DNA damage. [, , ]
Leucovorin
Compound Description: Leucovorin, also known as folinic acid, is a reduced folate used to enhance the cytotoxic effects of 5-FU. It bypasses the metabolic block caused by 5-FU, leading to increased intracellular levels of active metabolites that further inhibit DNA synthesis. []
Relevance: Leucovorin is often used in combination with 5-FU and oxaliplatin in the FOLFOX regimen for treating colorectal cancer. [, , ] It potentiates the cytotoxic effects of 5-FU, contributing to the overall efficacy of the combination regimen. []
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor used in the treatment of various cancers, including colorectal and lung cancers. It works by inhibiting the activity of topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death. [, ]
ZD6474 (Vandetanib)
Compound Description: ZD6474 (Vandetanib) is a small molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinases. It inhibits tumor growth and angiogenesis by blocking signaling pathways involved in cell proliferation and survival. []
Relevance: A preclinical study investigated the sequence-dependent interactions between ZD6474 and oxaliplatin in colon cancer cell lines. [] The study revealed a synergistic antiproliferative effect when oxaliplatin was administered before ZD6474. [] Notably, the synergistic sequence was associated with a reduction in pro-survival pathways, such as EGFR, AKT, and ERK signaling, highlighting a potential mechanism for enhancing oxaliplatin sensitivity. []
MS-275 (Entinostat)
Compound Description: MS-275 (Entinostat) is a benzamide-based histone deacetylase inhibitor (HDACi) that selectively inhibits class I HDACs. It inhibits cancer cell proliferation and induces apoptosis by modulating gene expression involved in cell cycle regulation and apoptosis. []
Relevance: Research has shown that MS-275 can prevent chronic oxaliplatin-induced peripheral neuropathy (OIPN), a common dose-limiting side effect of oxaliplatin treatment. [] Moreover, MS-275 displayed synergistic antiproliferative effects when combined with oxaliplatin in both in vitro and in vivo models of colorectal cancer. [] The study suggests that combining oxaliplatin with MS-275 could be a promising strategy to enhance the anticancer efficacy of oxaliplatin while mitigating its neurotoxic effects. []
Alpha-Lipoic Acid (ALA)
Compound Description: Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that plays a role in cellular energy production. It acts as a cofactor for mitochondrial enzymes involved in glucose metabolism and also exhibits antioxidant properties by scavenging free radicals. []
Relevance: ALA has shown protective effects against oxaliplatin-induced peripheral neuropathy (OPN) in a zebrafish model. [] The study found that ALA treatment improved nerve regeneration and synapse formation in zebrafish treated with oxaliplatin, suggesting its potential as a therapeutic agent for mitigating oxaliplatin-induced neurotoxicity. []
Epalrestat (EP)
Compound Description: Epalrestat (EP) is an aldose reductase inhibitor used for the treatment of diabetic neuropathy. It works by inhibiting the enzyme aldose reductase, which converts glucose into sorbitol. By inhibiting sorbitol accumulation in nerve cells, epalrestat is believed to prevent or delay the progression of diabetic neuropathy. []
Relevance: Similar to ALA, epalrestat demonstrated protective effects against oxaliplatin-induced peripheral neuropathy (OPN) in a zebrafish model. [] Treatment with epalrestat improved nerve regeneration and synapse formation in zebrafish exposed to oxaliplatin, suggesting its potential as a neuroprotective agent against oxaliplatin-induced neurotoxicity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NS 1643 is an activator of the human ether-a-go-go related gene (ERG1, KCNH2, hERG) KV11.1 channel (EC50 = 10.5 μM). It also activates the KV11.2 (ERG2, KCNH6) channel, but evokes a distinctly different response from that of KV11.1.3 NS 1643 is commonly used in cells or isolated tissues. NS-1643 is a Human ether-a-go-go related gene (hERG) KV11.1 channel activator (EC50 = 10.5 μM). NS1643 increased both steady-state and tail current at all voltages tested. The EC value for HERG channel activation was 10.5 microM. HERG channel activation by small molecules such as NS1643 increases the repolarization reserve and presents an interesting new antiarrhythmic approach.
NS-2359 is a serotonin-norepinephrine-dopamine reuptake inhibitor. It was under development by GlaxoSmithKline (GSK) as an antidepressant, but was discontinued in 2009 when phase II clinical trials turned up disappointing results and did not support further effort by the company. NS-2359 was also in clinical trials for the treatment of ADHD, phase II having been completed in 2007. A trial exploring the effect of NS-2359 on cocaine-experienced individuals is currently ongoing.
NS2359 is a triple monoamine re-uptake inhibitor with a new, unique drug profile expected to yield important benefits compared to existing treatments of depression. Enhancing the function of the three neurotransmitters serotonin, noradrenalin and dopamine, NS2359 has a desired "triple-mode-of-action". This mode of action is expected to produce an optimal reduction in all disease symptoms and the possibility of an earlier onset of action compared to antidepressants already on the market.
NS309 is a nonselective activator of small- and intermediate-conductance Ca2+-activated K+ (SK/KCa2 and IK/KCa3.1) channels (EC50s range from 0.12-1.2 µM for SK channels and 10-90 nM for IK channels). It can also activate voltage-gated Kv11.1 channels (hERG; IC50 = 1 µM), but does not, however, affect large conductance (BK/KCa1.1) channels. NS309 can modulate neuronal firing patterns by enhancing SK-mediated hyperpolarizing effects. It is 730-fold (SK channels) and 7,400-fold (IK channels) more potent than 1-EBIO and often used in conjunction with CyPPA to distinguish between SK1 and SK3 subtypes. NS309 is a nonselective activator of small- and intermediate-conductance Ca2+-activated K+ (SK/KCa2 and IK/KCa3.1) channels (EC50s range from 0.12-1.2 µM for SK channels and 10-90 nM for IK channels). NS309 decreases rat detrusor smooth muscle membrane potential and phasic contractions by activating SK3 channels. NS309 restores EDHF-type relaxation in mesenteric small arteries from type 2 diabetic ZDF rats.
NS3623 is a KV11.1 (hERG) and KV4.3 channel activator. NS3623 activates the IKr and Ito currents and displays antiarrhythmic activity. NS3623 may also act as a partial blocker of KV11.1 channels. NS3623 is suitable for both in vitro and in vivo use.
NS3763 is a noncompetitive antagonist of GLUK5 receptor. NS3763 displays selectivity for inhibition of domoate-induced increase in intracellular calcium mediated through the GLU(K5) subtype (IC(50) = 1.6 microM) of kainate receptors compared with the GLU(K6) subtype (IC(50) > 30 microM). NS3763 inhibits the GLU(K5)-mediated response in a noncompetitive manner. NS3763 selectively inhibits l-glutamate- and domoate-evoked currents through GLU(K5) receptors in HEK293 cells.